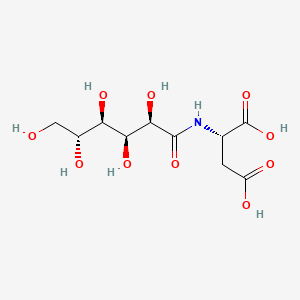

N-D-Gluconoyl-L-aspartic acid

Description

Contextualization within Amino Acid Derivatives and Carbohydrate Conjugates

N-D-Gluconoyl-L-aspartic acid is classified as both an amino acid derivative and a carbohydrate conjugate. The conjugation of small molecules to amino acids or peptides is a widely used strategy in medicinal chemistry to develop new entities with potentially enhanced properties. mdpi.com L-aspartic acid itself is a fundamental building block for protein synthesis and a neurotransmitter. mdpi.com By modifying its structure, researchers aim to create derivatives with novel functions.

Carbohydrate-amino acid conjugates are molecules where a sugar moiety is covalently linked to an amino acid. This type of conjugation is a cornerstone of glycobiology and is explored for various applications, from creating chemosensors to developing new therapeutics. rsc.org The process of linking carbohydrates to amino acids can be achieved through various synthetic methods, including enzymatic and chemical strategies, to form stable bonds. ontosight.aifigshare.com The resulting conjugates can exhibit altered biological activity, improved bioavailability, or targeted delivery to specific cells or tissues. ontosight.ai

| Conjugate Type | Description | Example Components | Research Application |

|---|---|---|---|

| Amino Acid-Carbohydrate Conjugate | A carbohydrate moiety is attached to an amino acid, often at the N-terminus. | Glycine-Anthracene, Glucose-Pyrene | Development of fluorescent chemosensors for metal ion detection. rsc.org |

| Glycopeptide/Glycoprotein (B1211001) | A carbohydrate chain (glycan) is attached to a peptide or protein. | O- and N-glycosylated peptides | Studying the structure-function relationship of post-translational modifications. figshare.com |

| Polysaccharide-Protein Conjugate | A large polysaccharide is linked to a carrier protein. | Group A Carbohydrate (GAC) conjugated to Streptolysin O (SLO) | Development of subunit vaccines. acs.org |

Significance of N-Glycosylation and N-Acylation in Biological Systems

The formation of N-D-Gluconoyl-L-aspartic acid involves creating an N-acyl bond, a linkage that is conceptually related to the fundamental biological processes of N-glycosylation and N-acylation. These post-translational modifications (PTMs) are critical for regulating the structure and function of proteins in eukaryotic cells. nih.govfrontiersin.org

N-Glycosylation is the attachment of a carbohydrate chain, or glycan, to the amide nitrogen of an asparagine (Asn) residue within a protein. wikipedia.org This process is crucial for a wide range of biological functions, including protein folding and stability, cell-cell adhesion, and immune responses. frontiersin.orgcreative-proteomics.com The attachment typically occurs at a consensus sequence of Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.org The type of N-glycan attached to a protein can vary significantly, leading to a diverse array of glycoprotein structures. wikipedia.org

N-Acylation refers to the attachment of an acyl group (a group derived from a carboxylic acid) to the N-terminal amino group of a protein or the ε-amino group of a lysine (B10760008) residue. This modification can influence a protein's localization, stability, and interaction with other molecules. The N-acyl side chain of sialic acids, for example, plays a crucial role in the interaction between viruses and their host cell receptors. researchgate.net The ability to metabolically incorporate modified N-acyl groups into cellular glycans has become a powerful tool in chemical biology for labeling and studying glycoconjugates in living systems. researchgate.net

Both N-glycosylation and N-acylation are key regulatory mechanisms in cellular processes, particularly within the immune system, where they govern the growth, differentiation, and activation of immune cells. nih.gov

| Modification | Description | Biological Roles | Key Features |

|---|---|---|---|

| N-Glycosylation | Attachment of a glycan to the amide nitrogen of an asparagine residue. wikipedia.org | Protein folding and stability, cell adhesion, immune response, receptor-ligand interactions. frontiersin.orgcreative-proteomics.com | Occurs at Asn-X-Ser/Thr consensus sequence; highly diverse structures. wikipedia.org |

| N-Acylation | Attachment of an acyl group to an N-terminal or lysine amino group. | Protein localization, stability, and molecular interactions. researchgate.net | Can be metabolically engineered to introduce chemical reporters. researchgate.net |

Overview of Gluconoyl Modifications in Chemical Biology

Gluconoylation, the specific attachment of a gluconoyl group, has been identified as a notable chemical modification, particularly in the context of recombinant protein production. nih.gov It is frequently observed as a non-enzymatic, post-translational modification at the N-terminus of proteins expressed in Escherichia coli, especially those with an N-terminal histidine-tag. nih.goviaea.org

This modification arises from the spontaneous reaction of the metabolite 6-phosphogluconolactone with a free N-terminal amino group on a protein. nih.govresearchgate.net A subsequent cleavage of the phosphate (B84403) group by host cell phosphatases results in the final gluconoyl adduct. nih.gov The occurrence of gluconoylation can be influenced by the N-terminal amino acid sequence and the bacterial growth conditions. nih.govresearchgate.net While this modification can be an undesired artifact in protein production, potentially interfering with protein crystallization, its study has provided insights into cellular metabolism and non-enzymatic glycation reactions. google.com

Beyond its occurrence as a byproduct, gluconoylation has been harnessed as a tool in chemical biology. Researchers have developed methods for high-yield, site-selective in vitro gluconoylation of peptides and proteins using reagents like azidogluconolactone. biopharmaspec.com This strategy allows for the precise installation of a chemically reactive handle (an azide (B81097) group) onto a biomolecule, which can then be used for subsequent "click chemistry" reactions. biopharmaspec.com This powerful bioconjugation technique has been applied to multimerize protein antigens on virus-like particles to create potential vaccine candidates. researchgate.netbiopharmaspec.com A challenge with gluconoyl conjugates is their tendency to slowly hydrolyze; however, research has shown that this reversibility can be inhibited by using borate (B1201080) esters to mask the diol groups of the gluconoyl moiety. researchgate.netbiopharmaspec.com

| Aspect of Gluconoylation | Detailed Finding | Reference |

|---|---|---|

| Origin | Spontaneous reaction of 6-phosphogluconolactone with the N-terminus of proteins, primarily in E. coli. | nih.govgoogle.com |

| Prevalence | Frequently observed on recombinant proteins, especially those with N-terminal His-tags. | iaea.org |

| Chemical Nature | A non-enzymatic post-translational modification. The resulting amide bond can slowly hydrolyze. | nih.govresearchgate.net |

| Application in Bioconjugation | In vitro modification using azidogluconolactone allows for site-selective installation of chemical reporters for click chemistry. | biopharmaspec.com |

| Stability Issue | The gluconoyl conjugate is susceptible to hydrolysis, but can be stabilized with borate esters. | researchgate.netbiopharmaspec.com |

Structure

3D Structure

Propriétés

Numéro CAS |

93980-75-7 |

|---|---|

Formule moléculaire |

C10H17NO10 |

Poids moléculaire |

311.24 g/mol |

Nom IUPAC |

(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C10H17NO10/c12-2-4(13)6(16)7(17)8(18)9(19)11-3(10(20)21)1-5(14)15/h3-4,6-8,12-13,16-18H,1-2H2,(H,11,19)(H,14,15)(H,20,21)/t3-,4+,6+,7-,8+/m0/s1 |

Clé InChI |

JWOYEQRGXLRBSO-QNAHVNPOSA-N |

SMILES isomérique |

C([C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |

SMILES canonique |

C(C(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)C(=O)O |

Origine du produit |

United States |

Synthesis and Biosynthetic Pathways of N D Gluconoyl L Aspartic Acid

Chemical Synthesis Methodologies for N-Gluconoyl Amino Acids

The chemical synthesis of N-D-gluconoyl-L-aspartic acid involves the formation of a stable amide bond between the carboxyl group of D-gluconic acid and the alpha-amino group of L-aspartic acid. This process requires careful selection of reaction strategies to ensure high yield, purity, and preservation of the stereochemical integrity of both chiral molecules.

The creation of the amide bond is the central step in synthesizing N-D-gluconoyl-L-aspartic acid. Several strategies can be employed, primarily revolving around the activation of the carboxylic acid moiety of gluconic acid to facilitate nucleophilic attack by the amino group of aspartic acid.

One of the most direct methods involves the use of D-glucono-δ-lactone, a cyclic ester of D-gluconic acid. The lactone is an intrinsically activated form of the carboxylic acid. The lone pair of electrons on the nitrogen atom of L-aspartic acid can directly attack the electrophilic carbonyl carbon of the lactone ring, leading to ring-opening and the formation of the desired N-gluconoyl amide bond. This reaction is often performed in an aqueous or polar aprotic solvent.

Alternatively, standard peptide coupling methodologies can be adapted. In this approach, the carboxylic acid of D-gluconic acid is activated in situ using coupling reagents. This process typically involves two main approaches:

Carbodiimide-based Activation: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. To improve efficiency and minimize side reactions, particularly racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often included.

Phosphonium and Aminium/Uronium Salt-based Activation: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that convert the carboxylic acid into an activated ester, promoting rapid amide bond formation with minimal side products.

For all coupling strategies, it is often necessary to use protecting groups for the two carboxylic acid functions of L-aspartic acid (the α-carboxyl and the side-chain β-carboxyl) to prevent them from participating in unwanted side reactions. These are typically protected as esters (e.g., benzyl (B1604629) or t-butyl esters) which can be removed in a final deprotection step after the amide bond is formed.

| Reagent Class | Examples | Mechanism of Action | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate with the carboxylic acid. | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and improve yield. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an active benzotriazolyl ester. | Generally used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms a highly reactive activated ester, often an OAt-ester in the case of HATU. | Requires a base such as DIPEA or 2,4,6-collidine. |

Maintaining the stereochemical integrity of both D-gluconic acid and L-aspartic acid is paramount. The multiple stereocenters in the gluconoyl moiety are generally stable under standard acylation conditions. However, the α-carbon of L-aspartic acid is susceptible to racemization, especially when its carboxyl group is activated.

Strategies to mitigate racemization include:

Use of Additives: As mentioned, additives like HOBt and particularly HOAt are effective at suppressing the formation of chiral oxazolone (B7731731) intermediates, which are a primary cause of racemization in amino acid coupling.

Choice of Reagents: Phosphonium and uronium reagents, such as HATU, are known to facilitate rapid coupling, which reduces the time the activated amino acid exists in a state vulnerable to racemization.

Reaction Conditions: Performing the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization. The choice of solvent and base can also influence stereochemical outcomes. Non-polar solvents and sterically hindered organic bases are often preferred.

Direct Lactone Acylation: The direct reaction of D-glucono-δ-lactone with L-aspartic acid is generally considered a milder method and is less prone to causing racemization of the amino acid compared to methods requiring harsh activation steps.

Optimizing the yield requires careful control over reaction conditions. This includes using a slight excess of one reactant (often the more accessible one) to drive the reaction to completion, selecting the appropriate solvent to ensure all components remain in solution, and maintaining the optimal pH, especially when not using protecting groups.

Purification of the final product, N-D-gluconoyl-L-aspartic acid, leverages its chemical properties. Since the molecule contains two free carboxyl groups and a complex polyol structure, it is highly polar and water-soluble.

Ion-Exchange Chromatography: This is a highly effective method for separating the desired product from unreacted L-aspartic acid and other charged impurities. The product, bearing a net negative charge at neutral pH, can be bound to an anion-exchange resin and selectively eluted by a salt or pH gradient.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is ideal for final purification and analysis. Using a C18 column with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like trifluoroacetic acid (TFA), high-purity fractions of the product can be obtained.

Flash Chromatography: For larger-scale purification, flash chromatography on silica (B1680970) gel can be used, particularly for protected intermediates which are less polar. researchgate.net

Enzymatic and Biocatalytic Approaches to N-Gluconoyl Conjugate Formation

While the in vivo formation of gluconoylated proteins is a well-documented non-enzymatic process, the use of enzymes for the targeted in vitro synthesis of N-gluconoyl conjugates represents a potential alternative to chemical methods. researchgate.netnih.gov Biocatalytic approaches offer the advantages of high specificity and stereoselectivity under mild reaction conditions.

Enzymes capable of forming amide bonds, such as ligases, could theoretically be employed. An engineered enzyme could potentially catalyze the specific condensation of D-gluconic acid and L-aspartic acid. This would require an enzyme that recognizes both substrates and utilizes an energy source, such as ATP, to activate the carboxylate for amide bond formation. However, to date, no specific native or engineered enzyme has been reported for the direct synthesis of N-D-Gluconoyl-L-aspartic acid.

Another biocatalytic strategy involves using proteases in reverse. Under specific conditions (e.g., in organic solvents or aqueous-organic mixtures to shift the thermodynamic equilibrium away from hydrolysis), some proteases can catalyze amide bond formation. This approach, however, is typically more applicable to peptide bond formation between amino acids and its applicability to a sugar acid like gluconic acid is not established.

In Vivo Formation of N-Gluconoyl Modifications on Proteins and Peptides

Gluconoylation is a known post-translational modification that occurs spontaneously on recombinant proteins, particularly when they are expressed at high levels in prokaryotic systems like Escherichia coli. nih.gov This modification is non-enzymatic and arises from the interaction of cellular metabolites with the protein's free amino groups. researchgate.net

The formation of gluconoylated proteins in E. coli is a result of a chemical reaction between a reactive metabolic intermediate and the N-terminal α-amino group of the expressed protein. nih.govgoogle.com

Mechanism of Formation: The key reactive species is 6-phosphogluconolactone (6-PGLac) , an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This lactone is a potent electrophile and can react spontaneously with nucleophilic amino groups on proteins. The initial modification is therefore an N-terminal phosphogluconoylation, which adds 258 Da to the protein's mass. google.com Subsequently, endogenous phosphatases within the E. coli cell can cleave the phosphate group, resulting in the final N-gluconoyl modification, which corresponds to a mass addition of 178 Da. researchgate.netgoogle.com

Role of Host Strain: This modification is particularly prevalent in the commonly used E. coli BL21(DE3) strain. nih.gov This strain exhibits low endogenous activity of the enzyme 6-phosphogluconolactonase (PGL), which is responsible for hydrolyzing the reactive 6-PGLac into the more stable and less reactive 6-phosphogluconic acid. nih.govwikipedia.org The deficiency in PGL activity leads to an accumulation of intracellular 6-PGLac, increasing the likelihood of its reaction with the recombinant protein.

Influencing Factors: Several factors can influence the extent of gluconoylation. High-level protein expression increases the concentration of the target for modification. The composition of the growth medium also plays a role; expression in M9 minimal medium, which has a high glucose concentration, tends to result in higher levels of gluconoylation compared to expression in Luria broth (LB) medium. nih.gov This is likely due to increased flux through the pentose phosphate pathway, leading to higher concentrations of 6-PGLac. nih.gov Furthermore, the modification is highly selective for the N-terminus and is frequently observed on proteins bearing an N-terminal poly-histidine tag. nih.gov

Metabolic Engineering to Suppress Gluconoylation: The understanding of this pathway has led to strategies to prevent this unwanted modification. Overexpressing a heterologous PGL enzyme in E. coli BL21(DE3) has been shown to effectively reduce the intracellular pool of 6-PGLac. nih.govsemanticscholar.org This metabolic engineering approach successfully suppresses the formation of gluconoylated adducts on therapeutic proteins, leading to a more homogeneous and higher-quality product. nih.gov

E. coli| Factor | Effect on Gluconoylation | Reason |

|---|---|---|

| Host Strain | Higher in BL21(DE3) compared to K-12 strains. | BL21(DE3) has low endogenous 6-phosphogluconolactonase (PGL) activity, leading to the accumulation of reactive 6-phosphogluconolactone. nih.gov |

| Growth Medium | Higher in M9 minimal medium than in LB medium. | High glucose in M9 medium increases metabolic flux through the pentose phosphate pathway, raising levels of 6-phosphogluconolactone. nih.gov |

| Protein N-Terminus | Frequently observed on proteins with N-terminal His-tags. | The specific N-terminal sequence can influence susceptibility; His-tags are commonly associated with this modification. nih.gov |

| Metabolic Engineering | Suppressed by overexpression of PGL enzyme. | Overexpressed PGL hydrolyzes 6-phosphogluconolactone to 6-phosphogluconic acid, reducing the concentration of the reactive species. nih.govsemanticscholar.org |

Metabolic Precursors and Pathways Involved (e.g., Pentose Phosphate Pathway and 6-Phosphogluconolactone)

The primary metabolic precursor for the gluconoylation of amino acids such as L-aspartic acid is 6-phosphogluconolactone. nih.govresearchgate.net This molecule is a key intermediate in the oxidative branch of the pentose phosphate pathway (PPP), a fundamental metabolic route for generating NADPH and precursors for nucleotide synthesis. asm.orgwikipedia.org In the first step of the oxidative PPP, the enzyme glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate to produce 6-phosphogluconolactone. nih.govwikipedia.org

Under normal physiological conditions, 6-phosphogluconolactone is rapidly hydrolyzed to 6-phosphogluconic acid by the enzyme 6-phosphogluconolactonase (PGL). nih.govwikipedia.org However, certain conditions or organisms can lead to an accumulation of 6-phosphogluconolactone. For instance, the commonly used Escherichia coli strain BL21(DE3) is known to lack a functional PGL enzyme. asm.orgnih.gov This deficiency causes the intracellular concentration of 6-phosphogluconolactone to rise. researchgate.netasm.org As a potent electrophile, the accumulated 6-phosphogluconolactone can then react non-enzymatically with free amino groups of proteins and amino acids, such as the N-terminal amino group of L-aspartic acid, in a process known as gluconoylation. nih.govnih.gov This reaction initially forms a phosphogluconoyl adduct. nih.gov

The metabolic flux through the PPP is crucial; for example, in E. coli, about one-fifth of glucose uptake is directed into this pathway to supply necessary anabolic precursors like NADPH and pentose-phosphates. biorxiv.org In the absence of PGL, while some spontaneous, non-enzymatic hydrolysis of 6-phosphogluconolactone to 6-phosphogluconate can occur, it is often insufficient to prevent the accumulation and subsequent non-enzymatic reactions. biorxiv.orgnih.govjove.com Research has shown that in ∆pgl E. coli, an alternative, partially extracellular bypass pathway involving the hydrolysis of gluconolactones to gluconate can sustain the flux through the PPP, though this does not eliminate the intracellular accumulation of the reactive precursor. biorxiv.orgnih.govjove.com

Enzymatic Dephosphorylation and Hydrolysis Kinetics of N-Gluconoyl Adducts

The non-enzymatic reaction between 6-phosphogluconolactone and an amino group, such as that on L-aspartic acid, first results in the formation of an N-phosphogluconoyl adduct, which corresponds to a mass increase of 258 Da. nih.govnih.gov This phosphorylated intermediate is then typically subject to enzymatic dephosphorylation. Host cell phosphatases act on the phosphogluconoyl adduct to cleave the phosphate group. nih.govnih.gov This enzymatic action yields the final N-gluconoyl adduct, which has a mass shift of 178 Da from the original molecule. nih.govnih.gov

The N-gluconoyl linkage itself is not always stable and can undergo hydrolysis. This process cleaves the gluconoyl group, resulting in the formation of gluconate and regenerating the free N-terminus of the amino acid or protein. nih.gov The kinetics of this hydrolysis are influenced by several factors, including the specific substrate, the N-terminal amino acid sequence, pH, and temperature. nih.govbiopharmaspec.com For example, studies on gluconoylated proteins have observed that the modification can be cleaved over time under conditions such as pH 5.8 and a temperature of 310 K (approximately 37°C) during extended experiments. nih.gov

| Factor | Influence on Hydrolysis Rate of N-Gluconoyl Adducts |

| Substrate | The specific protein or peptide sequence affects the stability of the adduct. biopharmaspec.com |

| pH | Hydrolysis is observed at mildly acidic conditions (e.g., pH 5.8). nih.govbiopharmaspec.com |

| Temperature | Higher temperatures (e.g., 310 K) can accelerate the cleavage of the gluconoyl group. nih.govbiopharmaspec.com |

| Storage | Long-term stability can be enhanced by freezing or lyophilization to limit hydrolysis. biopharmaspec.com |

Influential Factors on In Vivo Gluconoylation Incidence and Extent

The likelihood and degree of in vivo gluconoylation are not uniform and are influenced by a combination of genetic, physiological, and environmental factors.

Genetic and Organism-Specific Factors: The genetic makeup of the host organism is a primary determinant. As noted, the E. coli strain BL21(DE3) is particularly prone to causing gluconoylation of expressed proteins due to its natural lack of the phosphogluconolactonase (PGL) enzyme. nih.gov Overexpression of a heterologous PGL enzyme in this strain has been shown to suppress the formation of gluconoylated adducts. researchgate.netasm.org

N-Terminal Amino Acid Sequence: The specific amino acid sequence at the N-terminus of a protein or peptide significantly impacts its susceptibility to gluconoylation. The reaction is highly selective for the α-amino group at the N-terminus. researchgate.net

Highly Prone Sequences: Polypeptide sequences such as GXXHHHH (where XX can be SS, SA, AS, or AA) and GHHHHHH have been identified as being the most susceptible to α-N-6-phosphogluconoylation. nih.govgoogle.com

Less Prone Sequences: The sequence SHHHHHH was found to be less prone to modification. google.com

Resistant Sequences: N-terminal sequences starting with proline, such as PHHHHHH and PFHHHHHH, were not observed to be modified at all. google.com The presence of nearby imidazole (B134444) groups, as in histidine-rich tags, is thought to catalyze the non-enzymatic reaction through general base catalysis. nih.gov

Culture and Environmental Conditions: The conditions under which cells are grown play a crucial role in the extent of gluconoylation.

Growth Medium: Expression of recombinant proteins in M9 minimal medium, which typically has a high glucose concentration, results in a higher abundance of gluconoyl adducts compared to expression in a rich medium like Luria-Bertani (LB) broth. nih.govresearchgate.net The high glucose levels are thought to lead to higher intracellular concentrations of glucose-6-phosphate and, consequently, 6-phosphogluconolactone. nih.gov

Cellular Stress: Other cellular stresses, such as those arising from growth in minimal medium, culturing to high cell densities, and high-level expression of heterologous proteins, may also contribute to an increased incidence of gluconoylation. google.com

| Influential Factor | Description | Impact on Gluconoylation |

| Host Strain | E. coli BL21(DE3) lacks the PGL enzyme. nih.gov | High incidence due to 6-phosphogluconolactone accumulation. asm.orgnih.gov |

| N-Terminal Sequence | Specific amino acids at the N-terminus. | Sequences like GXXHHHH are highly susceptible; PHHHHHH is resistant. google.com |

| Growth Medium | High glucose concentration (e.g., M9 minimal medium). | Increases precursor availability, leading to higher gluconoylation. nih.gov |

| Physiological Stress | High cell density, high-level protein expression. | May contribute to increased modification levels. google.com |

Biochemical Roles and Molecular Interactions of N D Gluconoyl L Aspartic Acid and Its Derivatives

Functional Implications of N-Gluconoylation on Biomolecules

N-gluconoylation is a post-translational modification that can influence the behavior of biomolecules in various ways, from altering their three-dimensional structure to affecting their interactions with other molecules. This modification is frequently observed in recombinant proteins expressed in certain bacterial hosts like Escherichia coli. nih.gov

The stabilizing effect can be attributed to the glycan moiety acting as a "molecular glue," forming favorable interactions, such as hydrogen bonds and van der Waals forces, with nearby amino acid residues. nih.gov This holds portions of the protein together more tightly, restricting their movement. For instance, in the prion protein, the loss of N-glycans has been shown to destabilize its structure. nih.gov Similarly, specific N-glycans on the SARS-CoV-2 spike protein are crucial for stabilizing the "up" conformation required for binding to host cell receptors. nih.gov The glycan's presence can have an allosteric effect, stabilizing a protein's conformation even at a distance from the modification site. nih.gov

| Property | Observed Effect | Key Findings/Mechanism | References |

|---|---|---|---|

| Conformational Structure | No significant global/local changes | The core protein fold is generally maintained post-modification. | nih.govsemanticscholar.org |

| Protein Dynamics | Decreased | The attached glycan reduces the root-mean-square fluctuations (RMSFs) of amino acid residues. | nih.gov |

| Protein Stability | Increased | The glycan moiety acts as a "molecular glue," forming stabilizing interactions with the protein surface. Loss of glycans can destabilize protein structure. | nih.govnih.gov |

| Protein Crystallization | Inhibited | The presence of the gluconoyl adduct can interfere with the formation of a uniform crystal lattice. | google.comnih.gov |

By altering a protein's surface properties and conformation, N-gluconoylation can influence how it interacts with other proteins and substrates. Glycosylation can act as a switch, either inducing or inhibiting protein-protein interactions that are critical for cellular signaling and function. nih.gov For example, strategically positioned N-glycans on the SARS-CoV-2 spike protein are essential for maintaining a conformation that allows for recognition and binding to the ACE2 receptor on human cells. nih.gov

While the impact can be significant, it is not always detrimental to the protein's primary function. In one study, the gluconoylation of the enzyme aldoxime dehydratase did not appear to significantly compromise its activity, suggesting that the effect on substrate binding can be protein-specific. researchgate.net However, glycation has been shown in other contexts to reduce the catalytic activity of enzymes, such as alanine (B10760859) aminotransferase. google.com

One of the most well-documented consequences of N-gluconoylation is its negative impact on protein crystallization. nih.gov The presence of this modification, particularly N-terminal phosphogluconoylation, can inhibit the formation of the highly ordered crystal lattice required for X-ray crystallography. google.comgoogle.com This presents a significant challenge for structural biologists aiming to determine the three-dimensional structure of a protein. The chemical heterogeneity introduced by gluconoylation—where a sample may contain both modified and unmodified protein—is a major obstacle to obtaining high-quality crystals. nih.govresearchgate.net

To address this, methods have been developed to identify and characterize the modification. The specific chemical shifts of the gluconoyl group have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy, providing a reference for identifying this modification in proteins, especially those isotopically labeled for NMR studies. nih.gov

N-D-Gluconoyl-L-aspartic Acid as a Substrate or Inhibitor in Biochemical Reactions

Information specifically detailing N-D-Gluconoyl-L-aspartic acid as a substrate or inhibitor in biochemical reactions is limited. However, the roles of its constituent parts, L-aspartic acid and gluconate, are well-established. L-aspartic acid is a crucial amino acid that serves as a substrate in numerous metabolic pathways, including the urea (B33335) cycle, nucleotide synthesis, and as a precursor to other amino acids. nbinno.comnih.gov It also functions as a neurotransmitter. nih.gov High concentrations of L-aspartic acid have been observed to inhibit the growth and metabolism of certain microorganisms like Oenococcus oeni. nih.gov

The gluconoyl modification itself is the result of a reaction and is generally considered an adduct rather than a substrate for further enzymatic conversion in the context of protein function. However, the stability of the modification can be influenced by environmental conditions such as pH, and it can slowly hydrolyze over time, releasing the free N-terminus and gluconate. nih.gov

Role as a Constituent in More Complex Biomolecular Structures

The primary role of the N-D-gluconoyl-L-aspartic acid moiety in a larger context is as a component of a modified protein, or glycoprotein (B1211001). nih.gov When a protein undergoes N-gluconoylation, the gluconoyl group becomes covalently linked to an amino acid residue, forming a more complex biomolecular structure. researchgate.net This modification is most frequently observed at the N-terminus of recombinant proteins, particularly those engineered with a polyhistidine-tag for purification purposes. nih.govresearchgate.net These resulting glycoproteins possess altered physical and chemical properties compared to their unmodified counterparts, as discussed in the preceding sections.

Non-Enzymatic Glycation Mechanisms Involving Gluconoyl Moieties

Gluconoylation is a form of non-enzymatic glycation, a spontaneous chemical reaction also known as a Maillard reaction. researchgate.netnih.gov This process does not require an enzyme to catalyze the attachment of the sugar-like moiety to the protein.

The key mechanism involves the metabolite 6-phosphogluconolactone (6-PGL), an intermediate in the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This molecule is a potent electrophile and can react spontaneously with a free nucleophilic amino group on a protein, typically the alpha-amino group at the N-terminus. google.comnih.gov

The reaction proceeds as follows:

Formation of 6-PGL : Glucose is converted to glucose-6-phosphate, which is then oxidized to 6-phosphogluconolactone.

Nucleophilic Attack : The N-terminal amino group of a protein attacks the electrophilic carbon of the lactone (a cyclic ester).

Adduct Formation : This attack opens the lactone ring and forms a stable amide bond, resulting in an N-6-phosphogluconoyl adduct attached to the protein. nih.gov

Dephosphorylation : In many cellular environments, native phosphatases cleave the phosphate group, leaving the final N-gluconoyl modification. nih.gov

This reaction is notably prevalent in the E. coli strain BL21(DE3), a common host for recombinant protein expression, because it lacks sufficient activity of the enzyme 6-phosphogluconolactonase (PGL), which is responsible for hydrolyzing 6-PGL. nih.govnih.gov This deficiency leads to an accumulation of reactive 6-PGL, increasing the frequency of non-enzymatic gluconoylation. nih.gov

| N-Terminal Sequence (Adjacent to His-tag) | Susceptibility Level | Reference |

|---|---|---|

| GSSHHHH / GSAHHHH / GASHHHH / GAAHHHH | Most Prone | google.com |

| SHHHHHH | Less Prone | google.com |

| PHHHHHH / PFHHHHHH | Not Modified | google.com |

Advanced Analytical Methodologies for N D Gluconoyl L Aspartic Acid and Its Conjugates

Mass Spectrometry (MS) for Identification and Characterization of Gluconoyl Adducts

Mass spectrometry is a cornerstone technique for the analysis of post-translational modifications, offering high sensitivity and the ability to pinpoint the exact location of the modification on a peptide or protein.

High-resolution mass spectrometry (HRMS) is instrumental in the initial identification of potential gluconoylation events. The covalent attachment of a gluconoyl group to an amino acid residue, such as the N-terminus of a protein, results in a characteristic and predictable increase in mass. This mass addition is a key signature used to flag peptides and proteins for further investigation.

The gluconoylation modification corresponds to a mass shift of +178 Da. researchgate.net HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide the mass accuracy required to confidently assign this mass difference to gluconoylation, distinguishing it from other potential modifications with similar nominal masses. nih.govscite.ai The process involves comparing the measured mass of a potentially modified peptide to its theoretical unmodified mass. A mass difference consistent with the addition of a gluconoyl moiety strongly suggests the presence of this modification.

Table 1: Characteristic Mass Shift for Gluconoylation

| Modification | Molecular Formula of Adduct | Monoisotopic Mass Shift (Da) |

| Gluconoylation | C6H10O6 | +178.0477 |

This interactive table allows for sorting and filtering of the data.

Following the identification of a potential gluconoyl adduct by HRMS, tandem mass spectrometry (MS/MS) is employed to confirm the modification and determine its precise location. In a typical bottom-up proteomics workflow, the protein of interest is enzymatically digested into smaller peptides. These peptides are then analyzed by the mass spectrometer.

In an MS/MS experiment, a specific peptide ion (the precursor ion) that exhibits the characteristic mass shift is isolated and then fragmented. This fragmentation is typically achieved through collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or other activation methods. nih.govyoutube.com The resulting fragment ions are then analyzed to generate a tandem mass spectrum.

The fragmentation of the peptide backbone produces a series of b- and y-ions. The mass difference between adjacent ions in a series corresponds to the mass of an amino acid residue. When a modification is present, the corresponding b- or y-ion will show a mass increase equal to that of the modification. By analyzing the pattern of mass shifts in the fragment ion series, the specific amino acid residue bearing the gluconoyl group can be unequivocally identified. youtube.com While the fragmentation of the gluconoyl moiety itself can provide additional structural information, the primary utility of MS/MS in this context is the precise localization of the modification on the peptide sequence.

The analysis of gluconoylated proteins can be effectively integrated into glycoproteomics workflows. nih.gov Given that gluconoylation involves the attachment of a carbohydrate-derived moiety, many of the strategies developed for studying glycoproteins are applicable. These approaches are designed to handle the complexity introduced by glycosylation, which is analogous to the challenges posed by gluconoylation. escholarship.org

A common strategy is the enrichment of modified peptides prior to MS analysis. This is particularly important because modified peptides are often present in lower abundance compared to their unmodified counterparts. Enrichment techniques can include hydrophilic interaction liquid chromatography (HILIC) or the use of lectins, which are proteins that bind to specific carbohydrate structures. nih.gov While lectin affinity for the gluconoyl group specifically is not well-documented, the principle of using affinity chromatography to isolate modified peptides is a core concept in glycoproteomics.

Protein extraction and digestion: The protein sample is processed to generate peptides.

Enrichment of modified peptides: Specific methods are used to concentrate the gluconoylated peptides.

LC-MS/MS analysis: The enriched peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

Data analysis: Specialized software is used to identify the modified peptides and localize the site of gluconoylation. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of molecules in solution. It provides information about the chemical environment of individual atoms, making it highly suitable for characterizing the structure of the N-D-Gluconoyl-L-aspartic acid moiety and its attachment to other molecules.

NMR spectroscopy can provide a definitive signature for the gluconoyl group. The ¹H and ¹³C chemical shifts of the atoms within the gluconoyl moiety are characteristic and can be used for its unambiguous identification. nih.govresearcher.lifenih.gov The complete assignment of these chemical shifts has been reported for N-terminal gluconoyl modifications on proteins. nih.govresearcher.lifenih.gov

These assignments are typically determined using a suite of 2D NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), which correlates the chemical shifts of directly bonded protons and carbons. The pattern of cross-peaks in an HSQC spectrum provides a unique fingerprint for the gluconoyl group. nih.gov

Table 2: ¹H and ¹³C Chemical Shift Assignments for the N-Gluconoyl Moiety

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1' | - | 175.4 |

| C2' | 4.41 | 76.1 |

| C3' | 4.14 | 74.3 |

| C4' | 4.02 | 73.1 |

| C5' | 4.23 | 72.0 |

| C6' | 3.84 / 3.73 | 64.1 |

Data sourced from Schweida et al., 2019. nih.gov The table is interactive and can be sorted.

These reference chemical shifts are invaluable for identifying gluconoylation in new protein samples, particularly when they are isotopically labeled with ¹³C and ¹⁵N, which is a common practice for NMR studies of proteins. nih.govresearcher.lifenih.gov

NMR spectroscopy is also an excellent tool for studying the dynamics and stability of the gluconoyl modification in real-time. It has been observed that the N-gluconoyl modification can undergo hydrolysis over time, resulting in a free N-terminus and the release of gluconate. nih.govresearchgate.net This process can be directly monitored by acquiring NMR spectra at different time points.

The hydrolysis of the gluconoyl group leads to the disappearance of its characteristic signals in the NMR spectrum. nih.govnih.gov Concurrently, a new set of signals corresponding to free gluconate will appear and increase in intensity over time. nih.govnih.gov This allows for the kinetics of the hydrolysis reaction to be studied under various conditions, such as different pH values and temperatures. nih.gov For instance, hydrolysis has been observed at pH values between 4.7 and 6.5 over a period of a few days. nih.gov This ability to monitor the stability of the modification is crucial for understanding its potential biological relevance and for ensuring the homogeneity of protein samples used in other applications.

2D NMR-Based Protocols for Post-Translational Modification Detection

The identification and characterization of post-translational modifications (PTMs) are critical for understanding protein function and ensuring the quality of recombinant biotherapeutics. N-terminal gluconoylation, a non-enzymatic modification frequently observed in recombinant proteins expressed in Escherichia coli, particularly those with N-terminal histidine-tags, can be unequivocally identified using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. nih.govresearchgate.net While mass spectrometry has been the primary tool for detecting this modification, NMR provides detailed atomic-level structural information. researchgate.net

Protocols for detecting gluconoylation leverage the unique NMR chemical shifts of the gluconoyl moiety. Complete ¹H and ¹³C chemical shift assignments for the N-terminal gluconoyl group have been established, providing a reference for its identification in isotopically labeled proteins. researchgate.net Standard 2D NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, are highly effective. The phosphorylation of serine and threonine residues, for instance, leads to characteristic downfield shifts of backbone amide proton and nitrogen resonances. nih.govnih.gov Similarly, the gluconoyl group produces a distinct set of signals that can be used as a fingerprint for the modification. researchgate.netresearchgate.net

Researchers have presented the complete ¹H and ¹³C chemical shift assignments for the N-terminal gluconoyl modification on various His-tagged protein constructs. researchgate.net These reference chemical shifts are crucial for identifying gluconoylation in other recombinant proteins. researchgate.net An interesting aspect revealed by NMR studies is the potential for the modification to hydrolyze over time, resulting in a free N-terminus and gluconate. This process can be monitored by the disappearance of gluconoyl signals and the concurrent appearance of signals corresponding to free gluconate during NMR measurements. researchgate.net

Below is a table summarizing the reported chemical shifts for the N-terminal gluconoyl post-translational modification, which serve as a reference for its identification. researchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 4.13 | 72.8 |

| H3 | 3.73 | 72.2 |

| H4 | 3.75 | 73.9 |

| H5 | 3.82 | 71.9 |

| H6 | 3.77 | 63.5 |

| H6' | 3.65 | 63.5 |

This table is generated based on data reported for the identification of gluconoylation in recombinant proteins. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the analysis and purification of N-D-Gluconoyl-L-aspartic acid and proteins modified by gluconoylation. These techniques allow for the separation of the modified species from unmodified counterparts and other impurities.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and characterization of gluconoylated proteins and related adducts. researchgate.net This method combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for this purpose. For instance, N-D-Gluconoyl-L-aspartic acid can be analyzed using a reverse-phase HPLC method with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For compatibility with mass spectrometry, volatile modifiers such as formic acid are preferred. sielc.com

In studies of heterologous protein expression in E. coli, LC-MS analysis has been instrumental in evaluating and confirming the presence of gluconoylated and phosphogluconoylated derivatives. researchgate.net High-resolution RP-HPLC methods can detect gluconoylated adducts even in complex mixtures like whole-cell lysates. researchgate.net The mass difference of +178 Da between peaks in a mass spectrum is a clear indicator of a gluconoylation modification. researchgate.net

The development of fast HPLC-MS methods allows for the rapid quantification of aspartic acid in various samples, demonstrating the platform's utility for analyzing the core components of the titular compound. nih.gov Furthermore, advanced HPLC methods using ion-pair chromatography coupled with detectors like charged aerosol detection (CAD) and ultraviolet (UV) detection have been developed for the comprehensive impurity profiling of L-aspartic acid, ensuring the purity of starting materials. nih.govresearchgate.net

A typical LC-MS workflow for analyzing gluconoylated proteins involves:

Chromatographic Separation: An RP-HPLC column (e.g., C18) separates the modified protein from the unmodified form and other impurities based on hydrophobicity. nih.gov

Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to measure the intact mass of the protein, where a mass increase of 178 Da indicates gluconoylation. researchgate.net

Tandem Mass Spectrometry (MS/MS): To confirm the modification and pinpoint the location (typically the N-terminus), the modified protein ion is fragmented, and the resulting fragment ions are analyzed.

Affinity chromatography is a technique that separates molecules based on a specific and reversible binding interaction between a molecule of interest and a ligand immobilized on a chromatographic matrix. youtube.com While there is no affinity ligand that directly targets the N-D-gluconoyl-L-aspartic acid moiety itself, this technique is highly relevant because gluconoylation is a common modification on proteins purified using immobilized metal affinity chromatography (IMAC). sinobiological.com

N-terminal gluconoylation is particularly prevalent on recombinant proteins that contain an N-terminal polyhistidine-tag (His-tag). nih.govresearchgate.net These His-tagged proteins are routinely purified using IMAC, where the histidine residues coordinate with metal ions (commonly Ni²⁺ or Co²⁺) immobilized on the chromatography resin. sinobiological.com

The process typically involves:

Loading: A cell lysate containing the His-tagged protein is passed through the IMAC column. The His-tagged protein binds to the immobilized metal ions.

Washing: Unbound and non-specifically bound proteins are washed from the column.

Elution: The bound His-tagged protein is eluted, often using a buffer containing a high concentration of imidazole (B134444), which competes with the histidine residues for binding to the metal ions.

It is during the expression in E. coli, prior to purification, that the N-terminus of the His-tagged protein becomes susceptible to gluconoylation. nih.gov Therefore, the protein population purified via IMAC is often a heterogeneous mixture of gluconoylated and non-gluconoylated species. Subsequent high-resolution chromatographic or electrophoretic methods are then required to separate these forms. researchgate.net

Electrophoretic Methods for Characterization of Modified Proteins

Electrophoretic techniques are fundamental for characterizing proteins and their post-translational modifications, including gluconoylation. These methods separate proteins based on their size, charge, or a combination of both.

While standard SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) may not resolve the subtle mass difference between a protein and its gluconoylated form, specialized electrophoretic methods can be more effective. For example, capillary electrophoresis (CE)-SDS can be used for purity and size variant characterization of proteins, offering higher resolution than traditional slab gels. researchgate.net Imaged capillary isoelectric focusing (icIEF) is another powerful technique used to determine the isoelectric points (pI) of protein variants, which can be altered by the addition of charged PTMs. researchgate.net

A relevant analogous technique is lectin affinity electrophoresis, which has been used to separate glycosylated and unmodified forms of proteins. nih.gov In this method, a lectin with affinity for specific sugar residues is co-polymerized into the polyacrylamide gel, causing the mobility of the glycosylated protein to be retarded. nih.gov A similar principle could be applied using phenylboronate (B1261982) acrylamide (B121943) gel electrophoresis (mP-AGE) for the detection of proteins modified by δ-gluconolactone, as the boronate can interact with the diol groups of the gluconoyl moiety. scite.ai This approach offers a potential tool for the easy detection and separation of gluconoylated proteins. scite.ai

Metabolic Flux Analysis in Systems Exhibiting Gluconoylation

Metabolic flux analysis is a powerful systems biology tool used to quantify the rates (fluxes) of metabolic reactions within a cell. This methodology has been pivotal in understanding and mitigating the undesired gluconoylation of heterologous proteins produced in E. coli. researchgate.netnih.gov

The formation of gluconoylated protein adducts is linked to the accumulation of 6-phosphogluconolactone, an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.govsemanticscholar.org In E. coli strain BL21(DE3), a commonly used host for recombinant protein production, the absence of sufficient phosphogluconolactonase (PGL) activity can lead to the buildup of this reactive intermediate, which then non-enzymatically modifies proteins. researchgate.netnih.gov

By applying metabolic flux analysis, researchers have demonstrated that overexpressing a heterologous PGL gene in BL21(DE3) effectively suppresses gluconoylation. researchgate.netnih.gov The analysis revealed that the higher PGL expression increased the metabolic flux through the oxidative branch of the PPP. researchgate.netnih.gov This rerouting of metabolic resources not only prevented the accumulation of 6-phosphogluconolactone but also led to increased yields of biomass and the desired recombinant protein. researchgate.netnih.govsemanticscholar.org The enhanced flux provided the necessary precursors and energy (in the form of NADPH) required for plasmid replication and heterologous gene expression. researchgate.netnih.gov

This work represents a successful application of metabolic pathway engineering, guided by metabolic flux analysis, to control a non-enzymatic post-translational modification. nih.govsemanticscholar.org

The table below summarizes key findings from a metabolic flux analysis study on E. coli strains with and without PGL overexpression.

| Parameter | E. coli BL21(DE3) | E. coli BL21(DE3) + PGL | Change |

| Biomass Yield | Lower | 50% Higher | Increased |

| Specific Protein Productivity | Lower | 60% Higher | Increased |

| Flux to Oxidative PPP | Lower | Higher | Increased |

| Gluconoylated Adducts | Detected | Suppressed | Decreased |

This table synthesizes data from research on suppressing posttranslational gluconoylation through metabolic engineering. researchgate.netnih.gov

Conceptual Applications and Future Research Directions

Engineering of Biological Expression Systems to Modulate N-Gluconoylation

The production of recombinant proteins for therapeutic and industrial purposes is a cornerstone of modern biotechnology. researchgate.net However, undesired modifications such as gluconoylation can compromise the quality, homogeneity, and efficacy of these proteins. nih.govscite.ai This modification arises from the accumulation of reactive metabolites, particularly 6-phosphogluconolactone (6-PGLac), an intermediate in the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov The Escherichia coli strain BL21(DE3), a widely used host for protein expression, is known to accumulate 6-PGLac, leading to significant levels of gluconoylated products. nih.govnih.gov

A key strategy to mitigate this issue is the metabolic engineering of the expression host. nih.govasm.org Research has demonstrated that gluconoylation can be effectively suppressed by engineering the pentose phosphate pathway. researchgate.netasm.org Specifically, overexpressing a gene encoding 6-phosphogluconolactonase (PGL), the enzyme that hydrolyzes 6-PGLac to the less reactive 6-phosphogluconic acid, has proven successful. researchgate.netnih.gov By co-expressing a heterologous pgl gene in the BL21(DE3) production strain, the intracellular pool of reactive 6-PGLac is diminished, thereby suppressing the formation of gluconoyl adducts on the target proteins. nih.govasm.org This approach has been successfully applied to reduce gluconoylation in several recombinant proteins, including a liver X receptor heterodimer, elongin C, and an 18-kDa therapeutic protein. researchgate.netnih.gov

Future work in this area will likely focus on refining these engineering strategies. This could involve screening for more efficient PGL enzymes, optimizing their expression levels, and exploring modifications to other metabolic pathways that influence the flux through the pentose phosphate pathway. The ultimate goal is to develop robust expression platforms that yield high-quality, modification-free recombinant proteins.

**Table 1: Metabolic Engineering Strategies to Suppress Protein Gluconoylation in *E. coli***

| Target Protein | Host Strain | Engineering Strategy | Outcome | Reference |

|---|---|---|---|---|

| Liver X Receptors (LXR/RXR) | E. coli BL21(DE3) | Overexpression of pgl gene |

Suppression of gluconoylated and phosphogluconoylated adducts | researchgate.netnih.gov |

| Elongin C | E. coli BL21(DE3) | Overexpression of pgl gene |

Suppression of gluconoyl adducts | researchgate.netnih.gov |

| 18-kDa Polypeptide | E. coli BL21(DE3) | Overexpression of pgl gene |

Suppression of gluconoylated product | researchgate.netnih.gov |

Design and Synthesis of N-D-Gluconoyl-L-aspartic Acid Derivatives as Molecular Probes and Research Tools

Molecular probes are essential for elucidating complex biological processes. Designing and synthesizing derivatives of N-D-Gluconoyl-L-aspartic acid can provide powerful tools to study the impact of gluconoylation. While specific synthetic pathways for N-D-Gluconoyl-L-aspartic acid derivatives are not extensively detailed in current literature, established principles of peptide and carbohydrate chemistry can be applied. researchgate.netnih.gov

The synthesis would likely involve coupling a protected L-aspartic acid derivative with a protected gluconic acid or gluconolactone (B72293) precursor. researchgate.net Methodologies for forming the amide bond could utilize standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). researchgate.net By incorporating functionalities like fluorescent tags (e.g., fluorescein, rhodamine), biotin (B1667282) (for affinity purification), or photo-crosslinkers, these derivatives can be transformed into versatile molecular probes.

These probes could be used in several research applications:

Tracking and Localization: Fluorescently labeled derivatives could be introduced into cellular systems to visualize the uptake, trafficking, and localization of N-gluconoyl conjugates.

Identifying Binding Partners: Derivatives with cross-linking agents could be used to covalently trap and subsequently identify interacting proteins or other biological targets of N-D-Gluconoyl-L-aspartic acid.

Developing Affinity Reagents: Biotinylated derivatives could be immobilized on a solid support (e.g., agarose (B213101) beads) to create affinity columns for isolating and identifying proteins that specifically recognize or bind to the gluconoyl moiety.

Future research will focus on optimizing the synthetic routes to improve yields and purity and on creating a diverse library of probes with different functionalities to investigate the multifaceted roles of gluconoylation. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of N-Gluconoyl Conjugates for Biochemical Modulation

Key structural features that could be systematically varied in an SAR study include:

The Glycan Moiety: The stereochemistry of the hydroxyl groups on the gluconoyl ring could be altered. The carboxyl group could be esterified or converted to an amide to probe the importance of its negative charge.

The Amino Acid Moiety: The L-aspartic acid could be replaced with other amino acids (e.g., L-glutamic acid, L-asparagine) to assess the role of side-chain length and functionality. nih.gov The stereochemistry could be inverted to D-aspartic acid to evaluate chiral recognition by biological targets.

The Linkage: While the native linkage is an amide bond, synthetic analogs could incorporate more stable or conformationally restricted linkers, such as a triazole linkage, to enhance metabolic stability or alter binding geometry. nih.gov

The insights gained from these SAR studies would be invaluable for designing N-gluconoyl conjugates with specific modulatory properties, such as enhanced binding to a target protein or increased stability within a biological system. nih.govresearchgate.net This knowledge could pave the way for the development of compounds that either mimic or inhibit the effects of natural gluconoylation.

Table 2: Conceptual Framework for SAR Studies of N-Gluconoyl Conjugates

| Molecular Component | Potential Modification | Investigated Property |

|---|---|---|

| Gluconoyl Moiety | Alteration of hydroxyl stereochemistry | Target binding affinity, specificity |

| Esterification of the carboxyl group | Role of charge in interaction | |

| L-Aspartic Acid Moiety | Substitution with other amino acids | Influence of side-chain properties |

| Inversion of stereochemistry (D-amino acid) | Chiral recognition by target | |

| Linkage | Replacement of amide with triazole or other bioisosteres | Metabolic stability, conformational effects |

Investigating the Role of Gluconoylation in Protein Quality Control and Stability Research

Post-translational modifications are critical regulators of protein fate, influencing everything from folding and localization to stability and degradation. nih.govdoi.org N-glycosylation, a related enzymatic modification, is well-known for its role in protein quality control, ensuring that only correctly folded proteins are trafficked from the endoplasmic reticulum. doi.org Non-enzymatic gluconoylation, as an unscheduled modification, may act as a signal for protein damage. google.comscite.ai

The addition of a charged, hydrophilic gluconoyl group to a protein can alter its structure, stability, and function. google.comnih.gov For instance, N-terminal phosphogluconoylation has been shown to inhibit the crystallization of proteins, suggesting a significant impact on protein conformation. google.com Such modifications could lead to partial unfolding or aggregation, marking the protein as non-native. scite.ai

Future research will likely investigate whether cellular protein quality control systems, such as the ubiquitin-proteasome system, recognize gluconoylated proteins as damaged and target them for degradation. This could be a crucial mechanism to prevent the accumulation of dysfunctional proteins. Understanding this link is important not only for basic cell biology but also for improving the production of recombinant proteins, where gluconoylation can lead to product loss and heterogeneity. nih.gov Furthermore, investigating how gluconoylation affects protein stability under various stress conditions (e.g., thermal or pH stress) will provide deeper insights into its physiological and pathological consequences. nih.gov

Theoretical Modeling of N-D-Gluconoyl-L-aspartic Acid Interactions with Biological Targets

Computational and theoretical modeling are powerful tools for predicting and analyzing molecular interactions at an atomic level. researchgate.netmdpi.com These methods can be applied to study how N-D-Gluconoyl-L-aspartic acid and its conjugates interact with potential biological targets, such as enzymes or receptor binding pockets.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., N-D-Gluconoyl-L-aspartic acid) when bound to a target protein. It can be used to screen potential protein targets and to generate initial hypotheses about the binding mode and key interacting residues.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. These simulations can be used to assess the stability of the docked pose, analyze conformational changes induced by binding, and calculate binding free energies, which correlate with binding affinity. researchgate.netmdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the most critical part of the system (e.g., the ligand and the active site) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This method is ideal for studying reactions or interactions involving charge transfer or bond breaking/formation.

These modeling studies can guide the design of SAR experiments by prioritizing which derivatives are most likely to have improved activity. mdpi.com They can also help interpret experimental results by providing a structural rationale for observed changes in biological activity.

Advancements in Analytical Techniques for Comprehensive N-Gluconoyl Proteome Analysis

A comprehensive understanding of gluconoylation requires advanced analytical methods capable of identifying and quantifying this modification across the entire proteome. nih.gov Mass spectrometry (MS)-based proteomics is the most powerful approach for the large-scale analysis of post-translational modifications. secure-platform.comnih.govyoutube.com

The typical workflow for a glycoproteomic or "gluconoyl-proteomic" analysis involves several key steps:

Protein Extraction and Digestion: Proteins are extracted from a biological sample and digested into smaller peptides, typically using an enzyme like trypsin.

Enrichment of Modified Peptides: Since modified peptides are often present in low abundance, an enrichment step is crucial. nih.gov Techniques such as hydrophilic interaction chromatography (HILIC) or lectin affinity chromatography could potentially be adapted to enrich for gluconoylated peptides. nih.gov

LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the masses of the fragments, which provides sequence information and allows for the precise localization of the modification site. secure-platform.comnih.gov

Data Analysis: Sophisticated software is used to match the acquired MS/MS spectra to sequence databases to identify the modified peptides and proteins.

Future advancements will focus on improving enrichment strategies to enhance the specificity for gluconoylated peptides and on developing new MS fragmentation techniques (e.g., electron-transfer dissociation) that preserve the labile modification during analysis. nih.gov Furthermore, the development of quantitative proteomics methods, such as stable isotope labeling or label-free quantification, will allow researchers to compare the levels of gluconoylation across different biological states, providing critical insights into the regulation and functional consequences of this modification. mdpi.comcreative-proteomics.com

Table 3: Analytical Techniques for N-Gluconoyl Proteome Analysis

| Technique | Purpose | Key Features | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and sequencing of modified peptides | High sensitivity and specificity for PTM localization. | secure-platform.comnih.gov |

| Hydrophilic Interaction Chromatography (HILIC) | Enrichment of glycopeptides/gluconoylated peptides | Separates molecules based on hydrophilicity. | nih.gov |

| Stable Isotope Labeling (e.g., SILAC, iTRAQ) | Quantitative comparison of modification levels | Allows for precise relative quantification between different samples. | mdpi.com |

| Label-Free Quantification (LFQ) | Quantitative comparison without isotopic labels | Relies on measuring signal intensity of peptides across runs. | mdpi.com |

| Electron-Transfer Dissociation (ETD) | Peptide fragmentation | Preserves labile PTMs during fragmentation, aiding in localization. | nih.gov |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N-D-Gluconoyl-L-aspartic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling D-gluconic acid derivatives with L-aspartic acid via carbodiimide-mediated amidation (e.g., EDC/NHS chemistry). Key steps include:

- Activation : Pre-activate the carboxyl group of D-gluconic acid using EDC to form an O-acylisourea intermediate.

- Coupling : React with L-aspartic acid under pH 7–8 (buffered with HEPES or phosphate) to minimize racemization.

- Purification : Use reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the product. Monitor purity via LC-MS (e.g., ESI-MS for m/z verification) and NMR (¹H/¹³C for structural confirmation) .

Q. Which analytical techniques are most reliable for characterizing N-D-Gluconoyl-L-aspartic acid?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR in D₂O or DMSO-d₆ to identify amide bond formation (δ ~7.5–8.5 ppm for amide protons) and carboxylate groups (δ ~170–175 ppm in ¹³C). Compare with reference spectra of N-acetyl-L-aspartic acid (e.g., InChIKey: OTCCIMWXFLJLIA-BYPYZUCNSA-N) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z for C₁₁H₁₈N₂O₉: ~346.3). Cross-validate with CID fragmentation patterns .

- Chromatography : RP-HPLC with UV detection at 210 nm (carboxylate absorbance) to assess purity. Use a Zorbax SB-C18 column (4.6 × 150 mm) with 0.1% formic acid/acetonitrile gradient .

Q. How does pH influence the stability of N-D-Gluconoyl-L-aspartic acid in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

- Experimental Design : Prepare 10 mM solutions in buffers (pH 2–9) and incubate at 25°C/40°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation via HPLC area-under-curve (AUC) and identify byproducts with LC-MS/MS.

- Findings : Stability is optimal at pH 4–6 (carboxylate protonation minimizes hydrolysis). Degradation at pH <3 (amide bond cleavage) and pH >7 (β-elimination reactions) is observed .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of N-D-Gluconoyl-L-aspartic acid with enzymatic targets (e.g., aspartoacylase)?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand (N-D-Gluconoyl-L-aspartic acid) with Open Babel for charge assignment (pH 7.4) and optimize geometry with Gaussian09 (DFT/B3LYP/6-31G*).

- Target Selection : Retrieve aspartoacylase structures (PDB: 2O4H) and define active-site grids (10 Å around catalytic residues).

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., N-acetyl-L-aspartate) and validate via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in reported bioactivity data for N-D-Gluconoyl-L-aspartic acid across in vitro and in vivo models?

- Methodological Answer :

- Systematic Review : Follow EPA’s LPS assessment protocol (e.g., ): Screen 5,200+ studies using Boolean terms (e.g., “Gluconoyl-Aspartate AND bioactivity”) across SCI-EXPANDED and ProQuest. Exclude non-peer-reviewed sources.

- Meta-Analysis : Apply random-effects models (RevMan) to aggregate data on IC₅₀ or EC₅₀ values. Stratify by model (cell vs. rodent) and exposure duration.

- Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., NIH/3T3 cells in DMEM + 10% FBS, 37°C/5% CO₂) to isolate variables like serum interference or metabolite instability .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) track the metabolic fate of N-D-Gluconoyl-L-aspartic acid in mammalian systems?

- Methodological Answer :

- Synthesis : Incorporate ¹³C into the gluconoyl moiety via glucose-¹³C₆ fermentation. Introduce ¹⁵N into aspartic acid using E. coli auxotrophs cultured in ¹⁵NH₄Cl media.

- Tracing : Administer labeled compound to HEK293 cells or Sprague-Dawley rats. Extract metabolites at timed intervals and analyze via LC-HRMS (Orbitrap Fusion) with isotopic pattern filtering.

- Pathway Mapping : Use MetaboAnalyst 5.0 to integrate data into KEGG pathways, identifying key nodes (e.g., TCA cycle incorporation via α-ketoglutarate) .

Methodological Considerations

- Handling & Storage : Store lyophilized N-D-Gluconoyl-L-aspartic acid at -20°C in amber vials under argon. For solutions, use pH 5.0 buffers (e.g., citrate) and avoid freeze-thaw cycles to prevent hydrolysis .

- Data Reproducibility : Adopt EPA’s tiered evidence evaluation framework () to prioritize peer-reviewed studies with robust controls (e.g., sham-treated cohorts, blinded analyses) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.